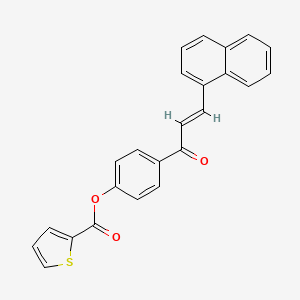

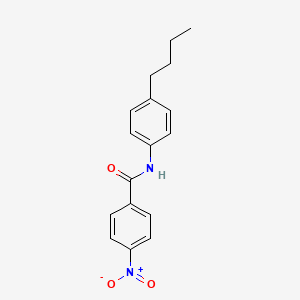

4-((2E)-3-naphthylprop-2-enoyl)phenyl thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene derivatives are a class of organic compounds that contain a thiophene ring, which is a five-membered ring made up of four carbon atoms and one sulfur atom . They are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in condensation reactions, such as the Gewald and Paal–Knorr reactions .Wissenschaftliche Forschungsanwendungen

Fluorescence Studies and Sensing Applications

This compound exhibits significant photophysical properties, such as fluorescence, which can be exploited in sensing applications. The fluorescence properties are sensitive to the microenvironment due to different degrees of charge transfer . This makes it a potential candidate for developing new fluorescent probes for biological and chemical sensing.

Organic Light-Emitting Diodes (OLEDs)

The compound’s ability to exhibit intramolecular charge transfer (ICT) makes it suitable for use in OLEDs. The ICT state is influenced by factors such as solvent polarity and temperature, which are crucial for the performance of OLEDs .

Laser Dyes

Due to the compound’s photophysical properties, it can be used as a laser dye. Laser dyes require compounds that can undergo efficient radiative decay, and this compound’s significant red shift in emission spectra indicates its suitability for such applications .

Photodynamic Therapy

The compound’s structural features allow it to absorb light and generate reactive oxygen species, making it a potential agent for photodynamic therapy in treating certain medical conditions .

Solar Energy Conversion

The compound’s photophysical characteristics, such as its absorption and emission properties, make it a candidate for solar energy conversion technologies. It could be used in the development of photovoltaic cells that convert solar energy into electricity .

Interaction with Nanoparticles

The compound has been studied for its interaction with silver nanoparticles (AgNPs). This interaction is important for understanding the quenching mechanisms in fluorescence and can lead to applications in nanotechnology and materials science .

Safety And Hazards

Eigenschaften

IUPAC Name |

[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]phenyl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O3S/c25-22(15-12-18-7-3-6-17-5-1-2-8-21(17)18)19-10-13-20(14-11-19)27-24(26)23-9-4-16-28-23/h1-16H/b15-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKKCGFAMRHOSB-NTCAYCPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2E)-3-naphthylprop-2-enoyl)phenyl thiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2862536.png)

![1-Oxa-4-azaspiro[5.5]undecan-9-ol;hydrochloride](/img/structure/B2862539.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide](/img/structure/B2862542.png)

![2-Chloro-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]acetamide](/img/structure/B2862548.png)

![N-[5-Methyl-2-(oxan-4-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2862556.png)

![4-butoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide](/img/structure/B2862557.png)